2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound characterized by an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 4. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridines, which are known for their antimicrobial, antitumor, and central nervous system (CNS)-related activities . The chlorine and trifluoromethyl groups enhance electronic and steric properties, influencing reactivity, solubility, and target binding .
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-14-3-5(8(10,11)12)1-2-7(14)13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWNBEBIDGNGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112601-16-8 | |
| Record name | 2-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the reaction of chlorinated imidazo-pyridine with trifluoromethylating agents. One common method includes the reaction of imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base . Another approach involves the simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts such as iron fluoride .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-temperature vapor-phase reactions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidation can yield imidazo[1,2-a]pyridine N-oxides.
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive information specifically on the applications of "2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine." However, the search results do provide some related information that may be relevant.
Related Compounds and Applications
- Trifluoromethylpyridines (TFMP) TFMP derivatives are used in the agrochemical and pharmaceutical industries for crop protection . They are also found in some pharmaceutical and veterinary products . The biological activities of TFMP derivatives are attributed to the unique properties of the fluorine atom combined with the pyridine moiety .
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid This compound is related to the target compound. Search result mentions the use of 2-amino-3-chloro-5-(trifluoromethyl)pyridine in the synthesis of ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate .
- 6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine This compound has the molecular formula C8H4ClF3N2 and a molecular weight of 220.58 g/mol . It is also known by other names, such as 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyridine, 6-chloro-2-(trifluoromethyl)- .
Synthesis Methods for TFMP Derivatives
- Chlorine/fluorine exchange using trichloromethylpyridine
- Construction of a pyridine ring from a trifluoromethyl-containing building block
- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species
Other Trifluoromethyl-Containing Compounds
- Fluazuron and Fuzapladib Fluazuron is used for tick control in beef cattle, while Fuzapladib is an acute pancreatitis drug for dogs .
- 2-Amino-4-(trifluoromethyl)pyridine This compound can be prepared from 2,4-CTF and is used as a key intermediate for the preparation of bimiralisib .
- 2-(Trifluoromethyl)isonicotinic acid This compound is introduced in the last step during the synthesis of naporafenib and uses ethyl 2,2,2-trifluoroacetate as a key precursor .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine varies depending on its application:
Biological Activity: In medicinal chemistry, the compound interacts with specific molecular targets such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
Agricultural Use: The compound’s nematicidal and fungicidal activities are attributed to its ability to interfere with essential biological processes in pests and pathogens.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structural Difference : Bromine replaces chlorine at position 2.
- Molecular Data : Molecular formula C₈H₄BrF₃N₂, molecular weight 265.03 g/mol .
- Impact: Bromine’s larger atomic radius and polarizability may alter binding kinetics compared to chlorine.
3-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structural Difference : Bromine at position 3 and chlorine at position 5.
- Molecular Data: Molecular formula C₈H₃BrClF₃N₂, molecular weight 315.47 g/mol (calculated from sc-312577, Santa Cruz Biotechnology) .
8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Trifluoromethyl-Substituted Analogs
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structural Difference : Methyl (-CH₃) replaces chlorine at position 2.
- Molecular Data : C₉H₇F₃N₂, molecular weight 200.16 g/mol .
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
Dihydro Derivatives
(R)-2-Phenyl-6-(trifluoromethyl)-2,3-dihydroimidazo[1,2-a]pyridine
Fluorescence and Electronic Properties
- 2-(4-Chlorophenyl) Substituted Analogs : Substitution at position 2 with a 4-chlorophenyl group (e.g., 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide) results in low fluorescence intensity due to electron-withdrawing effects .
- Trifluoromethyl Impact : The -CF₃ group’s strong electron-withdrawing nature enhances stability and may redshift fluorescence in analogs like 3-hydroxymethyl derivatives .
Antitrypanosomal Activity
- 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines: Derivatives with nitro and sulfonyl groups exhibit potent antitrypanosomal activity, suggesting that electron-deficient substituents enhance efficacy against parasitic targets .
Antimicrobial Potency
- Nitrogen Position Effects: Imidazo[1,2-a]pyridines with nitrogen at positions 6, 7, or 8 (e.g., imidazo[1,2-c]pyrimidines) show higher MIC values (1–9 μM) compared to non-nitrogenated analogs, indicating the trifluoromethyl group’s role in retaining potency .
Data Tables
Table 1: Molecular Properties of Key Analogs
Biological Activity
2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant attention due to its diverse biological activities. This compound has been investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₄ClF₃N₂
- Molecular Weight : 220.58 g/mol
- InChI Key : RDWNBEBIDGNGFK-UHFFFAOYSA
This compound features a chloro group and a trifluoromethyl group, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds containing the imidazo[1,2-a]pyridine scaffold have shown effectiveness as inhibitors of various cancer cell lines. A notable study demonstrated that derivatives with modifications at the 6-position exhibited significant inhibition of PI3Kα activity, leading to reduced proliferation in cancer cells such as HCC827. The treatment resulted in a G2/M phase block and induced apoptosis in these cells, with increased levels of cleaved caspase-9 and PARP observed in response to the compound .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds have been shown to inhibit COX-2 activity effectively. For instance, certain derivatives demonstrated IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
Imidazo[1,2-a]pyridines have exhibited broad-spectrum antimicrobial activity. Research indicates that these compounds can inhibit various bacterial strains and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymatic pathways necessary for microbial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]pyridine ring can significantly influence its pharmacological properties:
| Position | Substituent | Biological Activity |
|---|---|---|
| 6 | Trifluoromethyl | Enhanced anticancer activity |
| 2 | Chloro | Increased COX-2 inhibition |
| 4 | Alkyl groups | Improved antimicrobial efficacy |
Case Studies
- Anticancer Study : A derivative containing a trifluoromethyl group at position 6 was synthesized and evaluated against various cancer cell lines. The study reported an IC₅₀ value indicating potent growth inhibition and apoptosis induction in HCC827 cells after 48 hours of treatment .
- Anti-inflammatory Research : A series of imidazo[1,2-a]pyridine derivatives were tested for their ability to inhibit COX-2 in vitro. The results showed several compounds with IC₅₀ values below that of celecoxib, suggesting their potential as new anti-inflammatory agents .
- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of substituted imidazo[1,2-a]pyridines revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting their versatility as therapeutic candidates against infections .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves refluxing 5-(trifluoromethyl)pyridin-2-amine with dimethylacetamide dimethyl acetal in ethanol, followed by bromoacetonitrile in toluene. Key factors include reaction temperature (90°C for 24 h), solvent choice (ethanol for recrystallization), and purification via column chromatography (ethyl acetate eluent) to achieve >80% purity . Variations in stoichiometry (e.g., 1:3 molar ratio of amine to acetal) or prolonged reflux times may improve crystallinity but risk side-product formation.
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its solid-state packing?
- Methodological Answer : X-ray diffraction reveals a planar imidazo[1,2-a]pyridine core (deviation <0.021 Å). The trifluoromethyl group exhibits disorder (68:32 occupancy), and hydrogen-bonding interactions (C–H⋯N) form infinite chains along the a-axis. R2<sup>2</sup>(8) and R2<sup>2</sup>(12) ring motifs contribute to lattice stability . Synchrotron refinement is recommended to resolve fluorine disorder.
Q. What spectroscopic techniques are most effective for confirming the identity of this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR distinguishes aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl splitting patterns.
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 263.02).
- IR : Stretching vibrations at 1600–1650 cm<sup>−1</sup> (C=N) and 1100–1200 cm<sup>−1</sup> (C–F) validate functional groups .
Q. How does the chloromethyl substituent influence reactivity in substitution reactions?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) under mild conditions (60°C in DMF). Kinetic studies suggest SN2 mechanisms dominate, with steric hindrance from the trifluoromethyl group reducing reaction rates by ~30% compared to non-fluorinated analogs .
Q. What safety precautions are critical during handling due to its physicochemical hazards?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in inert atmospheres (N2) at ≤4°C. Thermal decomposition above 200°C releases toxic HCl and HF gases, necessitating fume hoods .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic (ADME) properties?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model lipophilicity (logP ≈ 2.1) and solubility (∼50 µM). Molecular dynamics simulations predict moderate blood-brain barrier penetration (Peff ≈ 1.5 × 10<sup>−6</sup> cm/s) but high plasma protein binding (>90%) due to hydrophobic trifluoromethyl groups . Validate with in vitro hepatocyte assays.
Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, IC50 thresholds). Meta-analysis shows:
- Antiviral activity : EC50 = 0.5 µM (VSV pseudotype assay) .
- Anti-inflammatory : IC50 = 2.3 µM (COX-2 inhibition) .
- Use isoform-specific enzyme assays (e.g., recombinant COX-2) and orthogonal readouts (ELISA for cytokines) to clarify mechanisms.
Q. What catalytic systems enable efficient C–H functionalization of the imidazo[1,2-a]pyridine core?
- Methodological Answer : Pd(OAc)2/XPhos (5 mol%) catalyzes regioselective arylation at C3 in DMSO at 100°C. Additives like Ag2CO3 suppress proto-dehalogenation, improving yields to 85% . For trifluoromethyl group tolerance, use Ru(II) catalysts under redox-neutral conditions.
Q. How do electron-withdrawing groups (Cl, CF3) modulate electronic properties and bioactivity?
- Methodological Answer : Hammett constants (σCl = 0.23, σCF3 = 0.54) increase electrophilicity, enhancing kinase inhibition (e.g., JAK2 IC50 = 12 nM vs. 180 nM for des-Cl analog) . Electrochemical studies (CV) show a 150 mV anodic shift in reduction potential vs. unsubstituted analogs.
Q. What in vitro models assess hepatotoxicity risks during preclinical development?
- Methodological Answer : Primary human hepatocytes (24-h exposure) reveal dose-dependent ATP depletion (EC50 = 25 µM). Mitotoxicity assays (Seahorse XF) indicate uncoupling of oxidative phosphorylation at ≥10 µM. Cross-validate with CYP450 inhibition screening (CYP3A4 IC50 = 8.7 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
